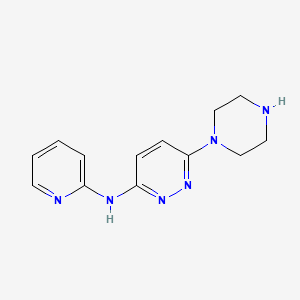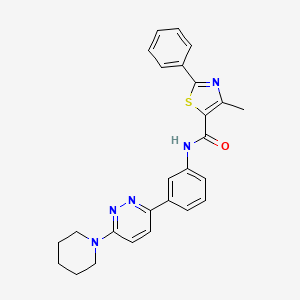![molecular formula C21H19NO4S B2495053 methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate CAS No. 900019-26-3](/img/structure/B2495053.png)
methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reactivity
Cross-Coupling Reactions
Research has demonstrated the utility of related compounds in cross-coupling reactions, notably in the arylation and methylation of phenolic derivatives. These processes have been facilitated by the use of U-shaped templates and specific ligands, emphasizing the potential for creating diverse chemical structures (Wan et al., 2013).
Synthesis of Heterocyclic Compounds
The compound's reactivity has been harnessed in synthesizing [3,2-d]4(3H)thieno- pyrimidinones, showcasing its potential in generating novel heterocyclic compounds with possible therapeutic applications (Hajjem et al., 2010).
Biological Activities and Applications
Allosteric Modifiers of Hemoglobin
Derivatives have been explored for their ability to modulate the oxygen affinity of hemoglobin, offering insights into potential therapeutic uses for conditions requiring altered oxygen delivery (Randad et al., 1991).
Anticancer Drug Synthesis
Functionalized organotin(IV) complexes, potentially derived from similar compounds, have shown significant anticancer activities. Their structural properties and in vitro cytotoxicities against various cancer cell lines have been extensively studied, highlighting their potential in cancer therapy (Basu Baul et al., 2009).
Analytical Applications
Chromatographic Separation
The compound's derivatives have been utilized in developing analytical methods for separation and determination, leveraging gas chromatography techniques. This application underscores the importance of such compounds in facilitating precise analytical assessments in pharmaceutical and chemical research (Feng, 2004).
作用機序
Safety and Hazards
将来の方向性
Researchers should explore its potential applications in drug design, material science, and catalysis. Investigate its interactions with biological targets and evaluate its pharmacological properties. Additionally, consider modifications to enhance its stability, bioavailability, and efficacy.
特性
IUPAC Name |
methyl 3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-8-16(9-11-17)22-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGRZVZRDQAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
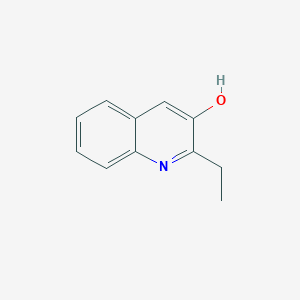
![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
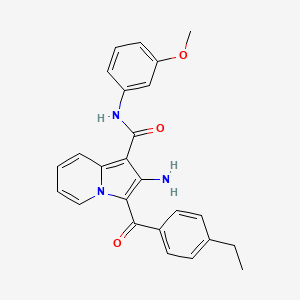
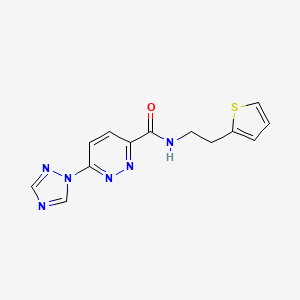
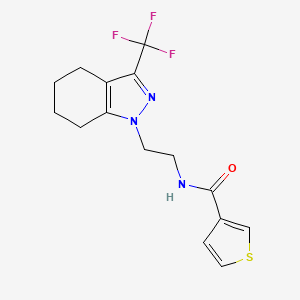

![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2494990.png)
